molecular formula C13H11N3O7S B11692028 N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide

N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11692028
M. Wt: 353.31 g/mol
InChI Key: AZGZZSBKMCSHTB-UHFFFAOYSA-N
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Description

N-(4-METHOXY-2-NITROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of methoxy, nitro, and sulfonamide functional groups

Properties

Molecular Formula

C13H11N3O7S

Molecular Weight

353.31 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11N3O7S/c1-23-10-4-7-12(13(8-10)16(19)20)14-24(21,22)11-5-2-9(3-6-11)15(17)18/h2-8,14H,1H3

InChI Key

AZGZZSBKMCSHTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXY-2-NITROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves the nitration of 4-methoxyaniline followed by sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration and sulfonation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXY-2-NITROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(4-METHOXY-2-NITROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-METHOXY-2-NITROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The nitro and sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXY-2-NITROPHENYL)BENZAMIDE
  • 2-METHOXY-4-NITROPHENYL ISOCYANATE
  • N-(4-METHOXY-2-NITROPHENYL)-4-PHENOXYBUTANAMIDE

Uniqueness

N-(4-METHOXY-2-NITROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for specific research and industrial applications.

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